4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester
Overview
Description
4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester is a thiophene derivative with the molecular formula C8H12O4S. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Mechanism of Action
The compound’s structure suggests that it might undergo reactions similar to other esters. For instance, it could undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid . The exact biochemical pathways and pharmacokinetics would depend on the specific conditions and enzymes present in the system.
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s stability and efficacy. For example, esters generally hydrolyze faster under acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or an acid medium to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid methyl ester
- Thiophene-3-carboxylic acid methyl ester
- 4-Hydroxy-tetrahydro-thiophene-3-carboxylic acid methyl ester
Comparison
4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester is unique due to its acetoxy functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
IUPAC Name |
methyl 4-acetyloxythiolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAASVIFFGHFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214643 | |
Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-85-9 | |
Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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